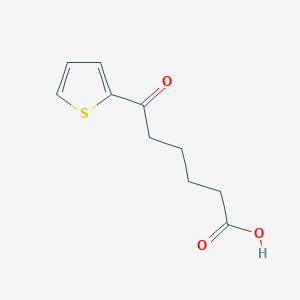

6-Oxo-6-(2-thienyl)hexanoic acid

Descripción general

Descripción

6-Oxo-6-(2-thienyl)hexanoic acid is a chemical compound with the CAS Number: 56721-43-8 . It has a molecular weight of 212.27 and its IUPAC name is this compound . The compound is a white solid .

Molecular Structure Analysis

The molecular formula of this compound is C10H12O3S . It contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 ketone .Physical And Chemical Properties Analysis

This compound is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Aplicaciones Científicas De Investigación

Modification of Swern Oxidation : Liu and Vederas (1996) investigated the use of 6-(methylsulfinyl)hexanoic acid as a substitute for DMSO in Swern oxidation reactions, showcasing its utility in converting alcohols to aldehydes or ketones efficiently. The study highlighted the ease of separation and reusability of this compound in chemical reactions (Liu & Vederas, 1996).

New DNA Sequencing Method : Rasolonjatovo and Sarfati (1998) developed a derivative of levulinic acid, which is useful for protecting hydroxyl groups and has applications in a new DNA sequencing method. This illustrates the role of such compounds in biotechnological applications (Rasolonjatovo & Sarfati, 1998).

Prins Cyclization : Reddy et al. (2014) observed oxa- versus thia-selectivity in Prins cyclization of 6-mercaptohex-3-en-1-ol with aldehydes. This study demonstrated the potential of controlling reaction pathways in organic synthesis, highlighting the importance of such compounds in synthetic chemistry (Reddy et al., 2014).

Corrosion Inhibitors : Gupta et al. (2016) synthesized Schiff's bases derived from lysine and aromatic aldehydes, including derivatives of hexanoic acid, as corrosion inhibitors for mild steel. This research points to the industrial application of these compounds in protecting metals (Gupta et al., 2016).

Single-Molecule Magnets : Rojas-Dotti and Martínez-Lillo (2017) synthesized hexametallic MnIII complexes using thioester-carboxylate ligands, including 6-(acetylthio)hexanoic acid, demonstrating their potential as single-molecule magnets for molecular spintronics studies (Rojas-Dotti & Martínez-Lillo, 2017).

Leukotriene Biosynthesis Inhibitors : Desideri et al. (1997) found that N-alkyl-4-quinolones, obtained as by-products in the synthesis of 6-[(4-quinolinyl)oxy]hexanoic acids, act as leukotriene biosynthesis inhibitors. This showcases the pharmaceutical applications of such compounds (Desideri et al., 1997).

Propiedades

IUPAC Name |

6-oxo-6-thiophen-2-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-8(9-5-3-7-14-9)4-1-2-6-10(12)13/h3,5,7H,1-2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWKEASJENDYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364877 | |

| Record name | 6-OXO-6-(2-THIENYL)HEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56721-43-8 | |

| Record name | 6-OXO-6-(2-THIENYL)HEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)

![2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1607990.png)

![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B1608004.png)